4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide - 922688-15-1

4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-3109459
CAS Number: 922688-15-1
Molecular Formula: C22H22N4O
Molecular Weight: 358.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide)

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, primarily known for its efficacy in treating chronic myeloid leukemia (CML). It functions by selectively inhibiting the activity of specific tyrosine kinases, particularly BCR-ABL. []

Relevance: While structurally distinct from 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, Imatinib shares the benzamide core structure and the presence of a substituted phenyl ring attached to the amide nitrogen. Both compounds are designed to target and inhibit kinases, highlighting their shared therapeutic interest in oncology. The exploration of various crystalline forms and salts of Imatinib emphasizes the significance of physicochemical properties in drug development, a factor likely relevant to 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide as well. [, , , , , , , , , , ]

Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate)

Compound Description: Nilotinib is another potent tyrosine kinase inhibitor, clinically utilized as a second-line treatment for chronic myeloid leukemia (CML), especially in cases resistant to Imatinib. Its mechanism of action involves blocking specific protein kinases, primarily BCR-ABL, which plays a crucial role in the development of CML. []

Relevance: Similar to Imatinib, Nilotinib shares a core benzamide structure with 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The presence of a pyrimidine ring linked to the benzamide core through an amino group in Nilotinib highlights a structural feature potentially explored in the design of related compounds like 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The focus on solubility and bioavailability in the context of Nilotinib further emphasizes the importance of optimizing these properties in similar drug candidates. [, , ]

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534, Ponatinib)

Compound Description: AP24534 (Ponatinib) represents a significant advancement in the treatment of CML, specifically targeting the T315I gatekeeper mutant BCR-ABL kinase, which confers resistance to earlier tyrosine kinase inhibitors. This compound demonstrates potent pan-inhibition of BCR-ABL kinase, including the T315I mutation, making it effective against a broader spectrum of CML cases. []

Relevance: AP24534 shares the core benzamide structure with 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. Both compounds incorporate a substituted piperazine moiety, suggesting a potential common strategy for enhancing activity or pharmacokinetic properties. AP24534's success in overcoming drug resistance in CML highlights the ongoing development and modification of structurally related compounds for improved therapeutic efficacy. [, , , , ]

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist targeting the cannabinoid CB1 receptor, exhibiting hypophagic effects in vivo. Unlike direct agonists or antagonists, PSNCBAM-1 binds to an allosteric site on the CB1 receptor, modulating the receptor's response to endocannabinoids without directly activating or blocking it. []

Relevance: PSNCBAM-1 and 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide both possess a pyrrolidine ring attached to a heterocyclic ring (pyridine for PSNCBAM-1 and pyridazine for the target compound). This structural motif could be suggestive of shared pharmacophoric elements despite targeting different receptor classes, highlighting the versatility of certain chemical structures in medicinal chemistry. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound is a structural derivative of Imatinib and shares its key pharmacophoric features. It is likely synthesized and studied in the context of developing new tyrosine kinase inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties. []

Relevance: This compound displays significant structural similarity to 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, sharing the core benzamide structure and both containing a substituted piperazine moiety. The presence of a pyrimidine ring linked to the benzamide core through an amino group in this compound mirrors the pyridazine linkage in 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. This highlights the exploration of similar chemical motifs in the development of kinase inhibitors. [, , , , , ]

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. Its development aimed to create a potential alternative to clopidogrel, a commonly used antiplatelet drug, potentially offering improved efficacy or safety. []

Relevance: While targeting a different receptor class than 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, SAR216471 shares the presence of a substituted piperazine ring. This shared structural feature, despite targeting distinct biological pathways, highlights the versatility of this chemical motif in medicinal chemistry, suggesting its potential relevance to the activity or properties of 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor designed to overcome the imatinib resistance associated with the T315I gatekeeper mutation in chronic myeloid leukemia (CML). It exhibits remarkable anti-leukemic activity and effectively inhibits the proliferation of Ba/F3 cells expressing both native BCR-ABL and its T315I mutant. []

Relevance: AKE-72 shares a core benzamide structure with 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The incorporation of a substituted piperazine moiety in both compounds suggests a common strategy for optimizing their pharmacological profiles. AKE-72's focus on overcoming drug resistance through structural modifications could provide insights into potential future directions for developing compounds related to 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a dual inhibitor targeting both ABL and c-KIT kinases, demonstrating potential as a therapeutic agent for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It exhibits a unique hinge-binding mode, contributing to its potent inhibitory activity and selectivity profile. []

Relevance: CHMFL-ABL/KIT-155 and 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide both feature a central benzamide scaffold and a substituted piperazine ring. Despite targeting different kinase families, the shared structural features suggest the importance of this chemical motif in achieving desirable pharmacological properties in kinase inhibitors. CHMFL-ABL/KIT-155's unique hinge-binding mode could inspire further exploration of novel binding interactions in related compounds. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound represents a dual inhibitor targeting both Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are implicated in inflammatory responses and potentially play a role in conditions like rheumatoid arthritis and pulmonary fibrosis. Its development highlights the interest in targeting DDR kinases as a novel therapeutic strategy for inflammatory diseases. []

Relevance: This dual DDR inhibitor shares the core benzamide structure and a substituted piperazine ring with 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The inclusion of a substituted imidazo[1,2-a]pyrazine moiety in this compound, while structurally distinct from the pyridazine in the target compound, suggests the exploration of various heterocyclic systems in conjunction with the benzamide core for modulating kinase activity. []

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

Compound Description: AZD6703 is a selective inhibitor of the p38α MAP kinase, a key signaling molecule involved in inflammatory pathways. Its development aimed to target inflammatory diseases by modulating the activity of p38α, offering potential therapeutic benefits in conditions like rheumatoid arthritis and Crohn's disease. []

Relevance: Similar to several other related compounds, AZD6703 incorporates a substituted piperazine ring within its structure. While targeting a different kinase than 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, the presence of this shared motif suggests its potential contribution to favorable drug-like properties or interactions with kinase targets. []

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound, along with its various salt and amorphous forms, represents a complex molecule likely developed for its potential therapeutic effects. While its specific target and mechanism of action are not directly stated in the provided information, its structural complexity and the exploration of different solid forms suggest an active area of research, possibly in the field of drug discovery. [, ]

Relevance: While structurally diverse from 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, both compounds share the presence of a substituted pyrrolidine ring. This common motif, despite the overall structural differences, suggests the potential significance of this ring system in influencing the pharmacological profiles of these compounds. The extensive investigation into different solid forms of this compound highlights the importance of considering physicochemical properties in drug development, which is likely relevant to 4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide as well. [, ]

Properties

CAS Number

922688-15-1

Product Name

4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

IUPAC Name

4-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C22H22N4O

Molecular Weight

358.445

InChI

InChI=1S/C22H22N4O/c1-16-7-9-17(10-8-16)22(27)23-19-6-4-5-18(15-19)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27)

InChI Key

AWPYDGFDYSUQFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.